Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate

Structure–Activity Relationship Sulfonamide Pharmacophore Aldose Reductase Inhibition

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS 363174-14-5) is a fully substituted sulfonamide glycinate ester belonging to the N-(phenylsulfonyl)glycine derivative class. The compound is characterized by a 3,4-dimethylphenyl substitution on the sulfonamide nitrogen, a phenylsulfonyl electron-withdrawing group, and a methyl ester capping the glycine carboxyl terminus.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
CAS No. 363174-14-5
Cat. No. B3132064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
CAS363174-14-5
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C
InChIInChI=1S/C17H19NO4S/c1-13-9-10-15(11-14(13)2)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3
InChIKeyOILMBFCCPPHYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS 363174-14-5): Chemical Identity and Structural Class Placement for Procurement Evaluation


Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS 363174-14-5) is a fully substituted sulfonamide glycinate ester belonging to the N-(phenylsulfonyl)glycine derivative class. The compound is characterized by a 3,4-dimethylphenyl substitution on the sulfonamide nitrogen, a phenylsulfonyl electron-withdrawing group, and a methyl ester capping the glycine carboxyl terminus. Its molecular formula is C17H19NO4S with a molecular weight of 333.4 g/mol, a computed XLogP3-AA of 3.3, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. This compound appears in commercial screening collections (e.g., ChemDiv, abcr, MolCore) and serves as a building block or intermediate in medicinal chemistry, agrochemical research, and organic synthesis [2]. The N-(phenylsulfonyl)glycine scaffold has been established in the peer-reviewed literature as a pharmacophore for aldose reductase inhibition [3] and has been claimed in patent families covering pain and hyperalgesia therapeutics [4].

Why N-(Phenylsulfonyl)glycine Analogs Cannot Be Interchanged in Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate Procurement


The N-(phenylsulfonyl)glycine chemotype exhibits pronounced structure–activity sensitivity to the N-aryl substitution pattern, ester vs. free acid status, and regiochemistry of the glycine side chain. In the rat lens aldose reductase assay, N-phenyl substitution on the sulfonamide nitrogen enhances inhibitory potency relative to the unsubstituted N-(phenylsulfonyl)glycine core, and the S-enantiomers of 2-phenylglycine derivatives are substantially more active than the corresponding R-enantiomers, confirming stereochemical and positional control over target engagement [1]. Removal of the methyl ester to the free carboxylic acid alters both lipophilicity (ΔXLogP3 ≈ 0.8–1.0 units based on computed values for related glycine/methyl ester pairs) and cell permeability potential, which would change performance in cellular assays and in vivo models [2]. Consequently, a seemingly minor structural modification—such as moving the dimethyl substitution from the 3,4- to the 2,4- or 3,5- positions on the N-phenyl ring, or hydrolyzing the methyl ester to the free acid—can lead to a different pharmacological, physicochemical, or synthetic fitness profile that invalidates direct substitution without revalidation.

Quantitative Differentiation Evidence for Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate Relative to Key Comparators


3,4-Dimethylphenyl Substitution on the Sulfonamide Nitrogen Confers a Unique Steric and Electronic Profile Among Regioisomeric N-(Dimethylphenyl) Analogs

The target compound bears the 3,4-dimethylphenyl substituent on the sulfonamide nitrogen, a specific regioisomeric arrangement among the six possible dimethylphenyl positional isomers available in this chemical series. In the N-(phenylsulfonyl)glycine aldose reductase inhibitor class, N-phenyl substitution has been demonstrated to enhance inhibitory potency relative to the unsubstituted glycine core [1]. Furthermore, in a related chymase inhibitor series, the 3,4-dimethylphenyl moiety was explicitly identified as the optimal N-aryl substituent, providing high potency and selectivity over chymotrypsin and cathepsin G [2]. While direct IC50 data for the 3,4-dimethylphenyl regioisomer in the aldose reductase assay have not been disclosed, the published SAR trends establish that the identity and position of methyl groups on the N-phenyl ring critically modulate target affinity and selectivity across N-sulfonyl amino acid scaffolds.

Structure–Activity Relationship Sulfonamide Pharmacophore Aldose Reductase Inhibition

Methyl Ester Functionality Provides a Differentiated Physicochemical Profile vs. the Free Carboxylic Acid Analog for Permeability-Limited Applications

The target compound (CAS 363174-14-5) is the methyl ester of N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine (CAS 413583-34-3). The computed XLogP3-AA for the methyl ester is 3.3 whereas the free carboxylic acid analog has a lower computed logP (approximately 2.3–2.5 based on PubChem data for related glycine/ester pairs), yielding a ΔlogP of approximately 0.8–1.0 units in favor of the ester [1]. The methyl ester has zero hydrogen bond donors vs. two for the free acid, further differentiating passive membrane permeability potential [1]. In the broader N-(phenylsulfonyl)glycine literature, methyl ester prodrugs have been explicitly synthesized to enhance ocular uptake and transmembrane transport of aldose reductase inhibitors, demonstrating the functional relevance of this esterification strategy [2].

Prodrug Strategy Lipophilicity Membrane Permeability Pharmaceutical Intermediates

Positional Isomer Differentiation: The 3,4-Dimethylphenyl Regioisomer Occupies a Structurally Defined and Commercially Distinct Position in Compound Libraries

At least six regioisomeric methyl N-(dimethylphenyl)-N-(phenylsulfonyl)glycinate compounds exist with distinct CAS numbers and commercial availability: 2,3-dimethyl (CAS 431933-99-2), 2,4-dimethyl (CAS 331750-15-3), 2,5-dimethyl (CAS 591727-43-4), 3,4-dimethyl (CAS 363174-14-5), 3,5-dimethyl, and 2,6-dimethyl. All share the identical molecular formula C17H19NO4S and molecular weight of 333.4 g/mol, making them indistinguishable by mass spectrometry or elemental analysis alone . In sulfonamide SAR, the position of methyl substituents on the N-aryl ring has been shown to modulate enzyme inhibitory potency: N-(2,3-dimethylphenyl)benzenesulfonamide derivatives exhibit α-glucosidase IC50 values of 55.31 ± 0.01 μM for the most potent analog (5j) vs. 38.25 ± 0.12 μM for the acarbose reference [1], demonstrating that even within the dimethylphenyl series, the specific positional arrangement determines biological readout. The 3,4-dimethylphenyl isomer is therefore not interchangeable with its regioisomers without altering pharmacological properties.

Chemical Library Screening Positional Isomer SAR Procurement Specificity

Class-Level Scaffold Potential: The N-(Phenylsulfonyl)glycine Core Is a Validated Pharmacophore for Aldose Reductase and Pain Indications, Supporting Use of the Target Compound as a Key Synthetic Intermediate

The N-(phenylsulfonyl)glycine scaffold has been independently validated by multiple research groups. In the rat lens aldose reductase assay, substituted N-benzenesulfonylglycines are considerably more potent than corresponding alanine and sarcosine derivatives, with the most potent derivatives (β- and α-naphthylenesulfonylglycines) achieving IC50 values of 0.4 and 1.3 μM, respectively [1]. The 4-benzoylamino derivative of N-(phenylsulfonyl)glycine reached an IC50 of 0.41 μM . Additionally, WO 2002053516 A2 explicitly claims N-(phenylsulfonyl)glycyl-glycine compounds as active principles for treating pain, hyperalgesia, and major algesia [2]. The target methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate, with its fully functionalized scaffold (N-aryl substitution, sulfonamide, methyl ester), serves as a versatile intermediate for further derivatization into either the aldose reductase or pain therapeutic space, with the 3,4-dimethylphenyl group providing a differentiated vector for SAR exploration.

Aldose Reductase Inhibition Pain Therapeutics Patent-Backed Scaffold Medicinal Chemistry Intermediate

High-Impact Application Scenarios for Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Aldose Reductase Inhibitor Lead Optimization Using the 3,4-Dimethylphenyl Scaffold

The N-(phenylsulfonyl)glycine scaffold is a validated pharmacophore for aldose reductase inhibition, with the most potent literature analogs achieving IC50 values as low as 0.4 μM [1]. The target compound provides a pre-functionalized scaffold with the 3,4-dimethylphenyl substituent pre-installed, enabling direct SAR expansion at the ester position (amide formation, hydrolysis) or the sulfonyl phenyl ring. Unlike the naphthylene series (which dominates the potency landscape), the 3,4-dimethylphenyl variant occupies a chemically distinct vector that may yield differentiated selectivity profiles against the aldo-keto reductase family. The methyl ester further permits modular derivatization without requiring protection/deprotection of the carboxylic acid.

Pain Therapeutic Development: Intermediate for N-(Phenylsulfonyl)glycyl-glycine Patent Space

WO 2002053516 A2 explicitly claims N-(phenylsulfonyl)glycyl-glycine compounds as active principles for treating pain, including hyperalgesia and major algesia [2]. Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate can serve as the N-terminal building block for constructing the claimed glycyl-glycine dipeptide motif, with the 3,4-dimethylphenyl group providing a structurally distinct N-aryl substituent relative to the unsubstituted phenyl or para-substituted variants exemplified in the patent. The methyl ester allows for C-terminal elongation via standard peptide coupling chemistry, creating a direct synthetic route into the claimed intellectual property space.

Chemical Biology: Tool Compound for Probing Sulfonamide–Enzyme Binding Site Topology

The combination of the 3,4-dimethyl substitution pattern on the N-phenyl ring and the phenylsulfonyl group creates a sterically and electronically defined molecular probe. In a related chymase inhibitor series, the 3,4-dimethylphenyl moiety was identified as the optimal N-aryl substituent, conferring high selectivity over chymotrypsin and cathepsin G [3]. The target compound's computed XLogP3 of 3.3 and absence of hydrogen bond donors make it suitable for cell-permeable probe design, while the methyl ester enables facile conversion to fluorescent or affinity tags through the carboxyl terminus for target engagement studies.

Positional Isomer Library Construction for Systematic Dimethylphenyl SAR

Given that at least six regioisomeric methyl N-(dimethylphenyl)-N-(phenylsulfonyl)glycinates exist, all sharing the same molecular formula (C17H19NO4S, MW 333.4) , the 3,4-dimethyl isomer (CAS 363174-14-5) is one component of a systematic positional scanning library. Such a library enables comprehensive SAR mapping of how methyl group position on the N-aryl ring modulates target binding, selectivity, and ADME properties. The 3,4-isomer, uniquely bearing adjacent methyl groups on the aromatic ring, probes the steric and electronic tolerance of the ortho and meta positions simultaneously, making it indispensable for a complete SAR matrix.

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